2-Methylnicotine

Nicotinic Acetylcholine Receptor Radioligand Binding Receptor Affinity

2-Methylnicotine is a synthetic analog of nicotine in which a methyl group is appended to the 2-position of the pyridine ring. This single-site modification alters the compound's interaction with nicotinic acetylcholine receptors (nAChRs) compared to the parent molecule.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 77698-47-6
Cat. No. B8065928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnicotine
CAS77698-47-6
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2CCCN2C
InChIInChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1
InChIKeyVNCAJINVSUVLQL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnicotine (CAS 77698-47-6) – A Synthetic Pyridine-Methylated Nicotine Analog for Targeted nAChR Research


2-Methylnicotine is a synthetic analog of nicotine in which a methyl group is appended to the 2-position of the pyridine ring . This single-site modification alters the compound's interaction with nicotinic acetylcholine receptors (nAChRs) compared to the parent molecule [1]. The compound is a metabolite of nicotine and a major product in organometallic methylation reactions, positioning it as a unique reference tool for pharmacological, toxicological, and synthetic studies [2].

2-Methylnicotine (CAS 77698-47-6) – Why Simple Substitution with Nicotine or 6-Methylnicotine Alters Experimental Outcomes


Methylnicotine analogs are not interchangeable: the position of methylation dictates receptor subtype engagement, binding kinetics, and downstream functional activity. While 6-methylnicotine retains potent binding to α4β2 nAChRs (Ki = 1.8 nM) comparable to nicotine [1], 2-methylnicotine demonstrates a markedly different profile with a 6- to 10-fold lower affinity for the same receptor [2]. Even within the α4β2 subtype, 2-methylnicotine exhibits a unique EC₅₀ value (170 nM) that is not predictive from other methylnicotines. For researchers investigating nAChR pharmacology, substituting 2-methylnicotine with another methyl analog would yield fundamentally different receptor activation patterns, undermining experimental reproducibility and mechanistic interpretation.

2-Methylnicotine (CAS 77698-47-6) – Direct Comparative Quantitative Evidence for Scientific Selection


Reduced α4β2 nAChR Binding Affinity Relative to Nicotine and 6-Methylnicotine

2-Methylnicotine exhibits significantly lower affinity for the α4β2 nAChR subtype compared to both nicotine and the alternative analog 6-methylnicotine. In a displacement assay using [³H]nicotine on human SH-EP1 cells, 2-methylnicotine showed a Ki of 12 nM [1]. Under comparable conditions, nicotine binds with a Ki of approximately 2.1 nM [2], while 6-methylnicotine demonstrates a Ki of 1.8 nM [3].

Nicotinic Acetylcholine Receptor Radioligand Binding Receptor Affinity

Functional Agonist Potency (EC₅₀) at α4β2 nAChR Defines a Unique Activation Threshold

The functional consequence of reduced binding is reflected in the EC₅₀ for α4β2 nAChR activation. 2-Methylnicotine achieves half-maximal activation at 170 nM in calcium flux assays on human SH-EP1 cells [1]. This value is substantially higher than nicotine's EC₅₀ of approximately 0.43 µM (430 nM) reported in oocyte voltage-clamp studies [2], indicating a right-shifted concentration-response curve that may confer a distinct activation profile.

Functional Agonist Activity Calcium Flux Nicotinic Receptor Activation

Distinct Physicochemical Properties Facilitate Differential Handling and Formulation

2-Methylnicotine is a colorless to yellow oil at room temperature, in contrast to nicotine which is a hygroscopic, oily liquid. 2-Methylnicotine is soluble in organic solvents such as chloroform, ethyl acetate, and ethanol, but only sparingly soluble in water . Its predicted LogP of approximately 2.09 [1] indicates higher lipophilicity compared to nicotine (LogP ~1.17) [2], potentially influencing membrane permeability and in vivo distribution.

Physicochemical Properties Solubility LogP

Synthetic Versatility: 2-Methylnicotine as a Major Reaction Product and Precursor

2-Methylnicotine is a major product in the reaction of nicotine with methyllithium and methyl radical, alongside 4- and 6-methylnicotines [1]. It is also formed from nicotine N-oxide with methylmagnesium bromide . Furthermore, 2-methylnicotine can serve as a precursor to 2-ethylnicotine via treatment with phenyllithium followed by alkylation with methyl iodide [2]. This synthetic accessibility and utility as a building block distinguish it from other methylnicotine isomers.

Organic Synthesis Nicotine Derivative Alkylation

2-Methylnicotine (CAS 77698-47-6) – Evidence-Based Application Scenarios for Research and Development


Nicotinic Receptor Subtype Selectivity Profiling

Given its 6-fold lower binding affinity for α4β2 nAChR (Ki = 12 nM) relative to nicotine [1] and its distinct EC₅₀ for functional activation (170 nM), 2-methylnicotine is ideally suited for studies aimed at differentiating α4β2-mediated effects from those mediated by other nAChR subtypes (e.g., α7). Its altered affinity profile can help parse the contribution of α4β2 nAChRs to complex physiological or behavioral outcomes, particularly when used in parallel with high-affinity comparators like 6-methylnicotine [2].

Pharmacokinetic and Tissue Distribution Studies

The increased lipophilicity of 2-methylnicotine (LogP = 2.09) compared to nicotine (LogP = 1.17) suggests altered membrane permeability and potentially enhanced blood-brain barrier penetration [3]. This property makes 2-methylnicotine a valuable probe for investigating the relationship between lipophilicity, tissue distribution, and central nervous system exposure in nicotine analogs, without the confounding influence of high-affinity receptor binding that characterizes 6-methylnicotine.

Synthetic Methodology Development and Chemical Intermediates

As a major product of organometallic methylation of nicotine [4] and a documented precursor to 2-ethylnicotine via simple alkylation [5], 2-methylnicotine serves as a practical starting material for the synthesis of more complex ortho-alkylated nicotinoids. Researchers engaged in medicinal chemistry or insecticide development can leverage this compound to explore structure-activity relationships (SAR) around the pyridine ring of nicotine with reduced synthetic burden.

Reference Standard for Nicotine Metabolism Studies

2-Methylnicotine is a recognized metabolite of nicotine . Its availability as a pure reference standard supports analytical method development and validation for detecting and quantifying nicotine metabolites in biological matrices. This application is critical for studies investigating nicotine biotransformation pathways, particularly those involving methylation or demethylation reactions.

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